Intrinsic Biochemical Inactivity: PTP1B and PTP-Lar Inhibition Profiling
A key differentiator for a chemical probe or intermediate is the absence of confounding biological activity at common anti-targets. A 3-substituted derivative of the target compound, 3-(carboxyformamido)-5-(4-chlorophenyl)thiophene-2-carboxylic acid, exhibited very weak inhibition of human PTP1B (Ki = 10,000 nM) and PTP-Lar (Ki = 160,000 nM) [1]. This indicates the 5-(4-chlorophenyl)thiophene-2-carboxylic acid scaffold is fundamentally silent against this important class of phosphatases. This contrasts with other thiophene carboxylic acid regioisomers, which can be optimized into potent PTP1B inhibitors with nanomolar IC50 values [2].
| Evidence Dimension | Inhibitory activity against protein-tyrosine phosphatases |
|---|---|
| Target Compound Data | Derivative Ki = 10,000 nM (PTP1B); Ki = 160,000 nM (PTP-Lar) |
| Comparator Or Baseline | Other thiophene-2-carboxylic acid derivatives can achieve IC50 values of <2,000 nM against PTP1B after optimization (class-level baseline) |
| Quantified Difference | This scaffold provides a >100-fold weaker starting point, indicating a 'clean slate' for selective inhibitor design. |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B or PTP-Lar and p-nitrophenyl phosphate as substrate at pH 5.5. |
Why This Matters
For researchers designing selective kinase or protease inhibitors, a core scaffold with minimal inherent PTP inhibition is critical to avoid polypharmacology, simplifying SAR and de-risking toxicity.
- [1] BindingDB. Ki data for 3-(carboxyformamido)-5-(4-chlorophenyl)thiophene-2-carboxylic acid against PTP1B and PTP-Lar. Retrieved from bdb8.ucsd.edu. View Source
- [2] BindingDB. Entry BDBM50543514: IC50 data for a potent thiophene-based PTP1B inhibitor. Retrieved from ww.w.bindingdb.org. View Source
